Cas no 64358-23-2 (4-Bromo-4'-n-propylbenzophenone)

4-Bromo-4'-n-propylbenzophenone 化学的及び物理的性質
名前と識別子
-
- (4-bromophenyl)(4-propylphenyl)methanone
- 4-BROMO-4'-N-PROPYLBENZOPHENONE
- (4-bromophenyl)-(4-propylphenyl)methanone
- 4-Brom-4'-propyl-benzophenon
- 4-bromo-4'-propyl-benzophenone
- 4-Bromo-4'-n-propylbenzophenone
-
- インチ: InChI=1S/C16H15BrO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3
- InChIKey: XRHKSYHZDXCNQJ-UHFFFAOYSA-N
- ほほえんだ: CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
計算された属性
- せいみつぶんしりょう: 302.03100
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 4
じっけんとくせい
- PSA: 17.07000
- LogP: 4.63260
4-Bromo-4'-n-propylbenzophenone セキュリティ情報
4-Bromo-4'-n-propylbenzophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
4-Bromo-4'-n-propylbenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B089895-250mg |
4-Bromo-4'-n-propylbenzophenone |
64358-23-2 | 250mg |
$ 290.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651159-5g |
(4-Bromophenyl)(4-propylphenyl)methanone |
64358-23-2 | 98% | 5g |
¥13877.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651159-1g |
(4-Bromophenyl)(4-propylphenyl)methanone |
64358-23-2 | 98% | 1g |
¥4547.00 | 2024-05-05 | |
A2B Chem LLC | AG67653-2g |
4-BROMO-4'-N-PROPYLBENZOPHENONE |
64358-23-2 | 97% | 2g |
$737.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651159-2g |
(4-Bromophenyl)(4-propylphenyl)methanone |
64358-23-2 | 98% | 2g |
¥7735.00 | 2024-05-05 | |
Fluorochem | 022806-1g |
4-Bromo-4'-n-propylbenzophenone |
64358-23-2 | 97% | 1g |
£291.00 | 2022-02-28 | |
TRC | B089895-500mg |
4-Bromo-4'-n-propylbenzophenone |
64358-23-2 | 500mg |
$ 480.00 | 2022-06-07 | ||
A2B Chem LLC | AG67653-1g |
4-BROMO-4'-N-PROPYLBENZOPHENONE |
64358-23-2 | 97% | 1g |
$423.00 | 2024-04-19 | |
A2B Chem LLC | AG67653-5g |
4-BROMO-4'-N-PROPYLBENZOPHENONE |
64358-23-2 | 97% | 5g |
$1288.00 | 2024-04-19 | |
Fluorochem | 022806-5g |
4-Bromo-4'-n-propylbenzophenone |
64358-23-2 | 97% | 5g |
£933.00 | 2022-02-28 |
4-Bromo-4'-n-propylbenzophenone 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
4-Bromo-4'-n-propylbenzophenoneに関する追加情報
Chemical Profile of 4-Bromo-4'-n-propylbenzophenone (CAS No. 64358-23-2)
4-Bromo-4'-n-propylbenzophenone, identified by its Chemical Abstracts Service (CAS) number 64358-23-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This benzophenone derivative features a bromine substituent at the fourth position and an n-propyl group at the fourth position on the para-benzene ring, making it a versatile intermediate in synthetic chemistry. The unique structural attributes of this molecule contribute to its utility in various applications, including photochemical processes, material science, and as a precursor in drug development.
The molecular structure of 4-Bromo-4'-n-propylbenzophenone consists of two benzene rings connected by a carbonyl bridge, with bromine and n-propyl groups attached at specific positions. This configuration imparts distinct electronic and steric properties, enabling its use as a building block in the synthesis of more complex molecules. The presence of the bromine atom enhances reactivity through electrophilic aromatic substitution reactions, while the n-propyl group introduces hydrophobicity and influences solubility characteristics.
In recent years, 4-Bromo-4'-n-propylbenzophenone has garnered attention in the field of photobiology and photochemistry. Its ability to absorb UV light makes it a candidate for applications in photodynamic therapy (PDT) and photocatalysis. Researchers have explored its potential in developing novel photosensitizers that can be activated by light to generate reactive oxygen species (ROS), which are effective in targeting pathological cells. The bromine substituent facilitates further functionalization, allowing for the design of molecules with tailored photophysical properties.
Moreover, 4-Bromo-4'-n-propylbenzophenone has been investigated as an intermediate in the synthesis of advanced materials. Its benzophenone core is a common motif in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its ability to form stable pi-conjugated systems. The introduction of bromine and n-propyl groups modifies electronic characteristics, influencing charge transport properties and optical behavior. These modifications are crucial for optimizing performance in electronic devices where precise control over molecular architecture is essential.
Pharmaceutical research has also leveraged 4-Bromo-4'-n-propylbenzophenone for developing new therapeutic agents. The benzophenone scaffold is prevalent in medicinal chemistry due to its versatility in forming hydrogen bonds and hydrophobic interactions with biological targets. Functionalized derivatives have been explored for their potential antimicrobial, anti-inflammatory, and anticancer activities. The bromine atom serves as a handle for further derivatization, enabling chemists to modify potency and selectivity through structure-activity relationship (SAR) studies.
The synthesis of 4-Bromo-4'-n-propylbenzophenone typically involves bromination of 4-n-propylbenzophenone using brominating agents such as N-bromosuccinimide (NBS). This reaction proceeds under controlled conditions to ensure high regioselectivity, yielding the desired product with minimal side reactions. Advances in synthetic methodologies have improved yields and purity, making it more accessible for industrial-scale production. Purification techniques such as column chromatography or recrystallization are employed to isolate the compound in high enantiomeric purity when necessary.
In conclusion, 4-Bromo-4'-n-propylbenzophenone (CAS No. 64358-23-2) is a multifaceted compound with broad applications across chemistry and related fields. Its unique structural features make it valuable for photochemical studies, material science innovations, and pharmaceutical development. As research continues to uncover new functionalities and applications, this benzophenone derivative remains a cornerstone in synthetic chemistry, driving advancements with its versatile reactivity and adaptability.
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